molecular formula C7H12N4 B11755453 (R)-2-(1H-1,2,4-Triazol-5-yl)piperidine

(R)-2-(1H-1,2,4-Triazol-5-yl)piperidine

Cat. No.: B11755453
M. Wt: 152.20 g/mol
InChI Key: RONDMOYIJWDSEP-ZCFIWIBFSA-N
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Description

®-2-(1H-1,2,4-Triazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method involves the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with a leaving group, which is then replaced by the triazole moiety under basic conditions .

Industrial Production Methods

Industrial production of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(1H-1,2,4-Triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazole compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicinal chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .

Mechanism of Action

The mechanism of action of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules, such as:

Uniqueness

®-2-(1H-1,2,4-Triazol-5-yl)piperidine is unique due to its specific stereochemistry and the position of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(2R)-2-(1H-1,2,4-triazol-5-yl)piperidine

InChI

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m1/s1

InChI Key

RONDMOYIJWDSEP-ZCFIWIBFSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=NC=NN2

Canonical SMILES

C1CCNC(C1)C2=NC=NN2

Origin of Product

United States

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